molecular formula C7H8N2O3S B13835725 2-Pyridinesulfonamide, 3-acetyl-

2-Pyridinesulfonamide, 3-acetyl-

Cat. No.: B13835725
M. Wt: 200.22 g/mol
InChI Key: ADRWHRTUPBOSBF-UHFFFAOYSA-N
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Description

2-Pyridinesulfonamide, 3-acetyl- is a chemical compound with the molecular formula C7H8N2O3S. It is a derivative of pyridine, a nitrogen-containing heterocycle, and features both sulfonamide and acetyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinesulfonamide, 3-acetyl- typically involves the introduction of the sulfonamide and acetyl groups onto a pyridine ring. One common method is the reaction of pyridine-3-sulfonamide with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the acetylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinesulfonamide, 3-acetyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-Pyridinesulfonamide, 3-acetyl- involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Pyridinesulfonamide, 3-acetyl- is unique due to the presence of both sulfonamide and acetyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

3-acetylpyridine-2-sulfonamide

InChI

InChI=1S/C7H8N2O3S/c1-5(10)6-3-2-4-9-7(6)13(8,11)12/h2-4H,1H3,(H2,8,11,12)

InChI Key

ADRWHRTUPBOSBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CC=C1)S(=O)(=O)N

Origin of Product

United States

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